molecular formula C31H46O4 B1241047 Anguinomycin C

Anguinomycin C

Cat. No.: B1241047
M. Wt: 482.7 g/mol
InChI Key: FUWBLKXIWLBGHS-BPPRCDGJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Anguinomycin C is a natural product found in Streptomyces with data available.

Scientific Research Applications

Inhibition of Protein Export from the Nucleus

Anguinomycin C has been identified as a potent inhibitor of protein export from the nucleus. This capability is significant in scientific research, particularly in the study of cellular processes and antitumor applications. The synthesis of this compound involves complex chemical reactions like Cr-catalyzed enantioselective hetero-Diels–Alder reaction, Negishi reaction with stereoinversion, and the use of the DIOZ auxiliary (Bonazzi et al., 2007).

CRM1-Mediated Nuclear Protein Export

Research has shown that this compound and its derivatives are inhibitors of the nuclear export receptor CRM1. This discovery is pivotal as it leads to the shutdown of CRM1-mediated nuclear protein export at specific concentrations. The structural basis for this inhibition has been explored through modeling, which highlights crucial points for the biological action of Anguinomycin (Bonazzi et al., 2010).

Targeting Retinoblastoma Tumor Suppressor Protein

Anguinomycins C and D are known to target retinoblastoma tumor suppressor protein (pRb) inactivated cancer cells, causing growth arrest in these cells while sparing normal cells. This specific targeting makes them valuable in cancer research, particularly in the development of antitumor antibiotics. The synthesis of these compounds has been achieved through several complex chemical processes (Bonazzi, 2009).

Control of Protein Localization in Living Cells

Studies involving this compound and its derivatives have demonstrated the capability to control protein localization in living cells. This finding is significant for understanding molecular interactions within biological systems. Furthermore, a truncated analog, SB640, was discovered, retaining much of the natural product's potency (Gademann & Sieber, 2011).

Properties

Molecular Formula

C31H46O4

Molecular Weight

482.7 g/mol

IUPAC Name

2-[(1E,3Z,7E,9E,17E)-14-hydroxy-3,5,9,11,13,15,17-heptamethyl-12-oxononadeca-1,3,7,9,17-pentaenyl]-2,3-dihydropyran-6-one

InChI

InChI=1S/C31H46O4/c1-9-21(2)19-25(6)30(33)27(8)31(34)26(7)20-23(4)13-10-12-22(3)18-24(5)16-17-28-14-11-15-29(32)35-28/h9-11,13,15-18,20,22,25-28,30,33H,12,14,19H2,1-8H3/b13-10+,17-16+,21-9+,23-20+,24-18-

InChI Key

FUWBLKXIWLBGHS-BPPRCDGJSA-N

Isomeric SMILES

C/C=C(\C)/CC(C)C(C(C)C(=O)C(C)/C=C(\C)/C=C/CC(C)/C=C(/C)\C=C\C1CC=CC(=O)O1)O

Canonical SMILES

CC=C(C)CC(C)C(C(C)C(=O)C(C)C=C(C)C=CCC(C)C=C(C)C=CC1CC=CC(=O)O1)O

Synonyms

anguinomycin C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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